N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is of particular interest due to its unique structure, which combines a pyrimidine ring with a piperazine moiety, making it a valuable subject for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N5 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H25N5/c1-15-6-4-5-7-16(15)14-22-10-12-23(13-11-22)18-19-9-8-17(20-18)21(2)3/h4-9H,10-14H2,1-3H3 |
InChI Key |
KBQZSBXMVRGZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Uniqueness
N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of a pyrimidine ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
